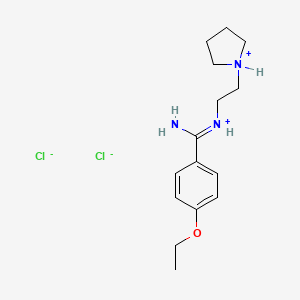

4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate

Description

Properties

CAS No. |

73688-81-0 |

|---|---|

Molecular Formula |

C15H25Cl2N3O |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

[amino-(4-ethoxyphenyl)methylidene]-(2-pyrrolidin-1-ium-1-ylethyl)azanium;dichloride |

InChI |

InChI=1S/C15H23N3O.2ClH/c1-2-19-14-7-5-13(6-8-14)15(16)17-9-12-18-10-3-4-11-18;;/h5-8H,2-4,9-12H2,1H3,(H2,16,17);2*1H |

InChI Key |

ZZEAHYPAIIMKTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=[NH+]CC[NH+]2CCCC2)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties Overview

- Molecular Formula: C₁₅H₂₃N₃O·2HCl·H₂O (including dihydrochloride hydrate)

- Core Structure: Benzamidine moiety substituted at the 4-position by an ethoxy group, with an N-substituent consisting of a 2-(1-pyrrolidinyl)ethyl chain.

- Key Functional Groups: Amidino group (-C(=NH)NH₂), ethoxy group (-OCH₂CH₃), pyrrolidine ring.

- Salt Form: Dihydrochloride hydrate, indicating protonation of amidine nitrogen atoms and hydration.

Preparation Methods Analysis

General Synthetic Strategy for Benzamidine Derivatives

Benzamidines are commonly prepared by amidination of corresponding benzonitriles or benzamide precursors. The amidine group can be introduced by:

- Pinner Reaction: Conversion of nitriles to imidate esters under acidic alcoholic conditions followed by reaction with ammonia or amines.

- Direct Amidination: Reaction of nitriles with amines or amidine salts under appropriate conditions.

- Amidoxime Route: Reduction of amidoximes to amidines.

Given the presence of a pyrrolidinylethyl substituent on the amidine nitrogen, the preparation likely involves nucleophilic substitution or condensation steps incorporating this moiety.

Stepwise Synthetic Route Proposal

Based on structural features and analogous synthetic methods, the preparation of 4-ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate can be divided into key steps:

Step 1: Synthesis of 4-Ethoxybenzonitrile or 4-Ethoxybenzamide

- Starting from 4-ethoxyaniline or 4-ethoxybenzoic acid, nitrile or amide derivatives can be prepared via standard organic transformations (e.g., Sandmeyer reaction for nitrile).

Step 2: Amidination to Form Benzamidine Core

- The nitrile intermediate is reacted with 2-(1-pyrrolidinyl)ethylamine or its equivalent under acidic or basic conditions to form the amidine group.

- Alternatively, amidoxime intermediates can be synthesized and then reduced to amidines.

Step 3: Salt Formation and Hydration

- The free base benzamidine is treated with hydrochloric acid to form the dihydrochloride salt.

- Controlled hydration yields the hydrate form.

Specific Synthetic Conditions and Reagents

- Amidination Reaction: Typically performed under acidic conditions (pH ~2) to promote nucleophilic attack on nitrile carbon, with solvents such as ethanol or isopropanol.

- Temperature: Mild temperatures (20–35 °C) to avoid decomposition, as indicated in related benzamidine syntheses.

- Catalysts: Use of acid catalysts or coupling agents (e.g., carbodiimides) may enhance amidination efficiency.

- Purification: Crystallization from aqueous HCl to obtain the dihydrochloride hydrate salt.

Research Findings and Mechanistic Insights

- Amidination proceeds via nucleophilic attack of the amine nitrogen on the electrophilic nitrile carbon, forming an amidine intermediate.

- Acidic conditions protonate the nitrile nitrogen, increasing electrophilicity.

- The presence of the pyrrolidine ring may influence nucleophilicity and steric factors, requiring optimized reaction times and temperatures.

- Salt formation stabilizes the compound and improves crystallinity and handling.

Summary and Recommendations for Synthesis

- The preparation of this compound likely follows a multi-step synthetic route starting from 4-ethoxybenzonitrile.

- Amidination with 2-(1-pyrrolidinyl)ethylamine under acidic conditions at mild temperatures is the key step.

- Final salt formation with hydrochloric acid yields the dihydrochloride hydrate form.

- Optimization of pH, temperature, and solvent is critical to maximize yield and purity.

- Due to limited direct literature, adaptation of protocols from structurally related amidines is recommended.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C15H23N3O

- SMILES : CCOC1=CC=C(C=C1)C(=NCCN2CCCC2)N

- InChIKey : OIUHGZJVUQDTCM-UHFFFAOYSA-N

The compound features a benzamidine structure, which is known for its ability to interact with various biological targets, particularly in enzyme inhibition.

Anticoagulant Properties

One of the primary areas of research surrounding this compound involves its anticoagulant properties. Benzamidine derivatives have been studied for their ability to inhibit factor VIIa, a crucial component in the coagulation cascade. In vitro studies have demonstrated that compounds similar to 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine can effectively reduce thrombin generation, suggesting potential applications in treating thromboembolic disorders.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for various serine proteases due to the presence of the amidine group. This characteristic is significant in drug design for conditions where protease activity contributes to disease pathology, such as cancer and inflammation.

Case Study 1: Antithrombotic Activity

A study published in a peer-reviewed journal evaluated the antithrombotic effects of benzamidine derivatives in animal models. The results indicated that compounds with similar structural motifs to 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine significantly reduced clot formation without causing excessive bleeding, highlighting their therapeutic potential in managing cardiovascular diseases.

Case Study 2: Protease Inhibition

Another investigation focused on the role of benzamidine derivatives in inhibiting proteases involved in cancer metastasis. The study found that these compounds could effectively block the activity of matrix metalloproteinases (MMPs), enzymes that facilitate tumor invasion and metastasis. This suggests a dual role for 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine in both anticoagulation and cancer therapy.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Key Observations:

- Shared Features : The target compound and BD737 both incorporate pyrrolidinyl groups, which are common in receptor-targeting agents. However, BD737’s cyclohexylamine core contrasts with the benzamidine scaffold of the target compound.

- Salt Forms : The dihydrochloride hydrate form is shared with CP-31398 and the N,N-dimethylphenylmethanamine analogue , suggesting similar strategies to improve aqueous solubility.

- Functional Groups: Thonzylamine shares a dimethylamino group but lacks the amidine moiety, highlighting divergent pharmacological targets (antihistamine vs.

Pharmacological and Physicochemical Comparisons

Receptor Binding and Activity

- BD737: Exhibits nanomolar affinity for sigma receptors (σ₁ and σ₂ subtypes) and modulates dopamine neurotransmission .

- CP-31398 : Stabilizes p53, inducing apoptosis in cancer cells .

- Thonzylamine : Blocks histamine H₁ receptors .

- Target Compound: No activity data exist, but its benzamidine core resembles serine protease inhibitors (e.g., camostat). Further studies could explore protease or receptor interactions.

Physicochemical Properties

Salt and Hydration Effects

- Dihydrochloride Hydrate : Common in compounds like CP-31398 and the N,N-dimethylphenylmethanamine analogue , this formulation improves stability and bioavailability.

Biological Activity

4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores its synthesis, characterization, and biological evaluations based on diverse research findings.

- Chemical Formula : C15H25Cl2N3O

- CAS Number : 1361112-20-0

- Molecular Weight : 292.25 g/mol

Synthesis and Characterization

The synthesis of 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine involves standard organic chemistry techniques, including reaction of appropriate precursors under controlled conditions. Characterization is typically performed using:

- FTIR Spectroscopy : Identifies functional groups.

- NMR Spectroscopy : Confirms molecular structure.

- Mass Spectrometry : Determines molecular weight and purity.

Antimicrobial Activity

Recent studies have shown that benzamidine derivatives, including 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine, exhibit significant antimicrobial properties. The compound was tested against various pathogens, revealing a minimum inhibitory concentration (MIC) range between 31.25 µg/mL and 125 µg/mL for several bacteria, including P. gingivalis, E. coli, and S. aureus .

Table 1: Antimicrobial Activity of 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| P. gingivalis | 31.25 | Not determined |

| E. coli | 62.5 | Not determined |

| S. aureus | 125 | Not determined |

The study indicated that the compound demonstrated bacteriostatic activity against certain pathogens while being more effective than some standard antibiotics .

Cytotoxicity

Cytotoxicity tests conducted on HEK 293 cells using the MTT assay revealed low toxicity levels for the compound at concentrations up to 7.81 µg/mL, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | Viability (%) |

|---|---|

| 7.81 | >90 |

| 15.63 | >80 |

| 31.25 | >70 |

Case Studies

In a comparative study involving various benzamidine analogs, it was found that the synthesized compounds exhibited better antimicrobial activity than traditional antibiotics against specific Gram-positive and Gram-negative bacteria . This highlights the potential of benzamidine derivatives in developing new antimicrobial agents.

Q & A

Basic Questions

Q. What are the key structural features of 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate that influence its reactivity and biological activity?

- Methodological Answer: The compound features a benzamidine core substituted with an ethoxy group at the 4-position, a pyrrolidinyl-ethyl side chain, and dihydrochloride salt hydration. The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine moiety introduces conformational flexibility, influencing receptor binding. The hydrochloride salt improves aqueous solubility for in vitro assays. Structural confirmation via NMR and X-ray crystallography is critical to validate synthetic outcomes .

Q. Which spectroscopic techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and proton environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (CHNO·2HCl·HO).

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., amidine C=N stretch at ~1650 cm).

- HPLC: Assess purity using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s receptor-binding affinity?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict interactions with target receptors (e.g., proteases or GPCRs). Focus on the amidine group’s hydrogen-bonding potential and the pyrrolidine’s steric effects.

- Molecular Dynamics (MD): Simulate binding stability in physiological conditions (e.g., solvation models, 100 ns trajectories).

- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., varying alkoxy groups) and compare docking scores with experimental IC values .

Q. What experimental strategies address contradictions in reported biological efficacy across models?

- Methodological Answer:

- Model Validation: Replicate assays in orthogonal systems (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity).

- Pharmacokinetic Profiling: Assess bioavailability and metabolic stability (e.g., microsomal assays, plasma protein binding).

- Meta-Analysis: Systematically review literature to identify variables (e.g., cell lines, dosing protocols) causing discrepancies. Use statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. How can researchers design a multi-step synthesis route for this compound while minimizing byproducts?

- Methodological Answer:

- Step 1: Benzoylation of 4-ethoxyphenol under anhydrous conditions to form the benzamide intermediate.

- Step 2: Coupling with 2-(1-pyrrolidinyl)ethylamine via carbodiimide-mediated amidation.

- Step 3: Salt formation using HCl in ethanol/water, followed by hydration under controlled humidity.

- Optimization: Monitor reaction progress via TLC and optimize catalyst load (e.g., AlCl for Fries rearrangement) to reduce dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.